molecular formula C19H29N3O2 B5327474 N~1~,N~1~-diethyl-N~4~-(2-ethylphenyl)-1,4-piperidinedicarboxamide

N~1~,N~1~-diethyl-N~4~-(2-ethylphenyl)-1,4-piperidinedicarboxamide

Cat. No. B5327474
M. Wt: 331.5 g/mol
InChI Key: KHIZVAOPAYWRST-UHFFFAOYSA-N
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Description

N~1~,N~1~-diethyl-N~4~-(2-ethylphenyl)-1,4-piperidinedicarboxamide, commonly known as EPE, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. EPE is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

EPE has been reported to act as a positive allosteric modulator of the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein synthesis. EPE has also been reported to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
EPE has been reported to have analgesic and anxiolytic effects in animal models. EPE has also been reported to decrease the release of glutamate, an excitatory neurotransmitter, in the brain, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

EPE has several advantages for use in lab experiments, including its high purity and good yields. However, EPE has limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

Further research is needed to fully understand the potential applications of EPE in various scientific research fields. Future studies could focus on the development of EPE derivatives with improved solubility and potency. Additionally, the potential therapeutic applications of EPE in the treatment of pain and anxiety disorders could be further explored.

Synthesis Methods

EPE can be synthesized by the reaction of diethylamine with 2-ethylphenylacetonitrile, followed by the addition of succinic anhydride and subsequent hydrolysis. This method has been reported to yield high purity EPE with good yields.

Scientific Research Applications

EPE has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. EPE has been reported to have analgesic and anxiolytic effects, making it a potential candidate for the treatment of pain and anxiety disorders.

properties

IUPAC Name

1-N,1-N-diethyl-4-N-(2-ethylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-4-15-9-7-8-10-17(15)20-18(23)16-11-13-22(14-12-16)19(24)21(5-2)6-3/h7-10,16H,4-6,11-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIZVAOPAYWRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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